molecular formula C9H16ClNO2 B052642 Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) CAS No. 121030-33-9

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)

Cat. No.: B052642
CAS No.: 121030-33-9
M. Wt: 205.68 g/mol
InChI Key: GNEQBZCNASXUAW-SNAWJCMRSA-N
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Description

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with a complex structure It is an ester derivative of carbamic acid, featuring a 4-chloro-2-butenyl group and a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) typically involves the reaction of carbamic acid derivatives with appropriate alkylating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) include other carbamic acid esters with different alkyl or aryl groups. Examples include:

  • Carbamic acid, methyl ester
  • Carbamic acid, ethyl ester
  • Carbamic acid, phenyl ester

Uniqueness

What sets carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) apart is its specific structural features, such as the 4-chloro-2-butenyl group and the 1,1-dimethylethyl group

Properties

IUPAC Name

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEQBZCNASXUAW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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